![molecular formula C17H15ClN2O2 B1311314 Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate CAS No. 193979-43-0](/img/structure/B1311314.png)

Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate

Overview

Description

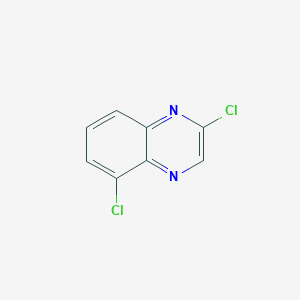

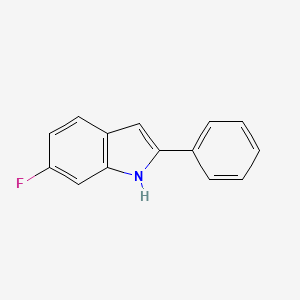

Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

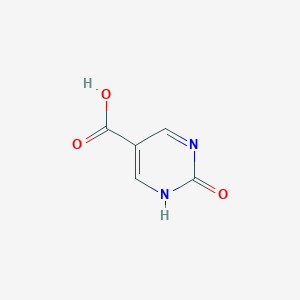

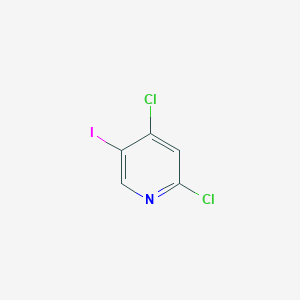

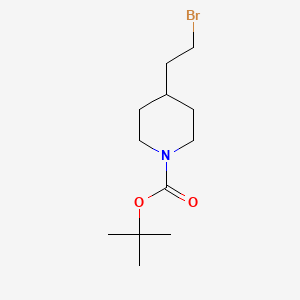

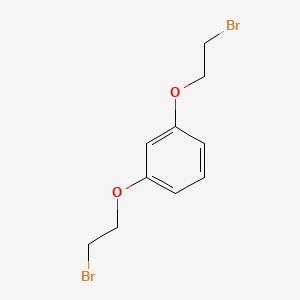

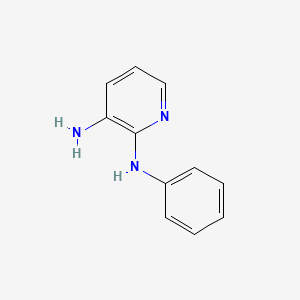

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include the condensation of 2-aminopyridines with α-bromoketones . The yield of the reaction can vary, but one example showed a yield of 62% .Scientific Research Applications

Synthesis and Chemical Properties

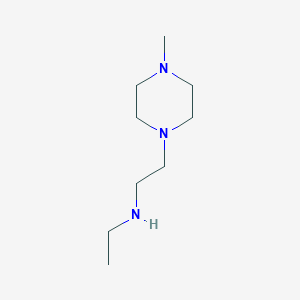

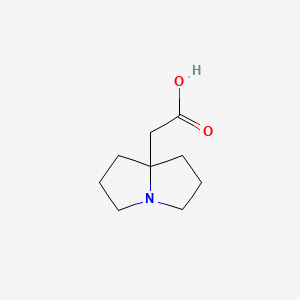

Synthesis of Derivatives : Various derivatives of ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate have been synthesized, exhibiting affinity for benzodiazepine receptors. Compounds like ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl} acetate were selective for peripheral-type receptors (Schmitt et al., 1997).

Reactivity and Transformations : The compound's reactivity has been explored to generate a range of heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives, showcasing its versatility in chemical synthesis (Mohareb et al., 2004).

Potential Biological Activities

Anti-inflammatory and Analgesic Properties : Some derivatives, like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from reactions involving similar compounds, have shown anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating potential medicinal applications (Abignente et al., 1982; Abignente et al., 1984).

Antimicrobial Activity : Derivatives like 1,3,4-oxadiazole bearing 1H-benzimidazole have been synthesized from related compounds and tested for antimicrobial activity, showing significant action against bacteria like Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

- alpha-rether/aa34df05100957a99428dc63634d7fac/?utm_source=chatgpt).

Future Directions

Imidazo[1,2-a]pyridines have had a long-lasting interest in organic and medicinal chemistry due to their broad spectrum of biological activity . Future research may focus on developing more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further biological applications for these molecules are being considered, including their use as antibacterial, analgesic, anti-inflammatory, antiviral, and antitumor agents .

Mechanism of Action

Target of Action

Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their broad spectrum of biological activity . The primary targets of this compound are γ-aminobutyric acid (GABA) receptors . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound interacts with its targets, the GABA receptors, by blocking them . This blocking action is similar to that of classical benzodiazepine tranquilizers . The interaction with the GABA receptors results in changes in the neurotransmission processes, affecting the overall function of the brain .

Biochemical Pathways

The blocking of GABA receptors affects the GABAergic neurotransmission pathway . This pathway is primarily responsible for inhibitory neurotransmission in the brain. The downstream effects of this interaction can lead to changes in neuronal excitability and transmission .

Pharmacokinetics

Similar compounds are known to have good bioavailability .

Result of Action

The result of the action of Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate is a change in brain function . By blocking the GABA receptors, it can affect the inhibitory neurotransmission in the brain, leading to potential therapeutic effects .

properties

IUPAC Name |

ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-2-22-16(21)10-14-17(12-6-4-3-5-7-12)19-15-9-8-13(18)11-20(14)15/h3-9,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUKSUNCSDAMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.